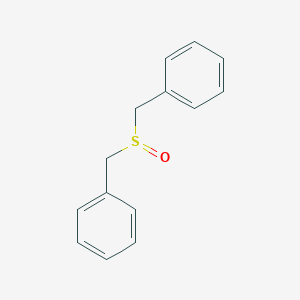

Dibenzyl sulfoxide

描述

Significance in Contemporary Organic Synthesis

Dibenzyl sulfoxide (B87167) (DBSO) is a versatile molecule in modern organic synthesis, primarily functioning as a reagent and a precursor. ontosight.ai Its utility stems from the reactivity of the sulfoxide group, which can participate in various chemical transformations like oxidation and reduction. ontosight.aisolubilityofthings.com

One of the key synthetic routes to DBSO is the oxidation of dibenzyl sulfide (B99878). This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or m-chloroperbenzoic acid. A specific method utilizing Tris[1,10-Phenanthroline] Iron(III) as an oxidant reports product isolation yields of up to 92%. sphinxsai.com Conversely, dibenzyl sulfoxide can be deoxygenated back to dibenzyl sulfide using a system of indium and pivaloyl chloride, demonstrating its role in redox-based synthetic strategies. organic-chemistry.org

The sulfoxide functional group makes this compound a valuable intermediate for creating new materials or biologically active molecules. solubilityofthings.com It has been employed as a reagent for the chemoselective α-sulfidation of amides, a process that involves the electrophilic activation of amides to form α-sulfide amides. Furthermore, sulfoxides, in general, are recognized as powerful chiral auxiliaries in asymmetric synthesis, which allows for the creation of enantiomerically pure compounds. ontosight.airsc.org They are also crucial intermediates in C-C bond-forming reactions and Diels-Alder reactions. jchemrev.com

Historical Context of Sulfoxide Chemistry and its Evolution

The study of sulfoxides dates back to 1866, when Russian scientist Alexander Saytzeff (also spelled Zaytsev) first synthesized dimethyl sulfoxide (DMSO). wikipedia.orgnih.govsurvivalschool.com Saytzeff produced DMSO by oxidizing dimethyl sulfide and reported his findings in a German chemistry journal in 1867. survivalschool.comresearchgate.net This discovery laid the groundwork for the entire class of sulfoxide compounds. wikipedia.org

For many years, sulfoxide chemistry remained a relatively niche area. survivalschool.com However, interest surged after World War II, particularly with the recognition of DMSO's exceptional solvent properties in the 1940s. survivalschool.comresearchgate.net The photochemistry of sulfoxides began to be explored in the early 1960s. taylorfrancis.com The evolution of this field has seen sulfoxides become pivotal intermediates in organic synthesis. jchemrev.com Their utility has expanded significantly, with applications ranging from serving as chiral auxiliaries to their use in creating complex molecular architectures. rsc.orgjchemrev.com

Current Research Frontiers and Unexplored Avenues for this compound

Current research continues to uncover novel applications for this compound and related compounds, pushing the boundaries of its utility. The steric hindrance and the pyramidal sulfur atom in DBSO contribute to interesting structural and spectroscopic properties that are still being explored. researchgate.net While much of the literature has focused on the selective oxidation of sulfides to form sulfoxides, deeper studies into the structural and spectroscopic characteristics of DBSO itself are less common. researchgate.net

One frontier is the application of sulfoxides in creating novel materials. For instance, europium(III) complexes incorporating sulfoxides have been investigated for their potential in luminescent materials. Furthermore, the design of chiroptical switches represents another innovative use of sulfoxides. rsc.org

Computational chemistry, using methods like density functional theory (DFT), is also providing deeper insights. researchgate.net Such studies are used to analyze the compound's structure, the effect of solvents on its properties, and its spectroscopic data, which can help explain complex experimental observations and guide future research. researchgate.net The development of new catalytic systems, potentially combining biocatalysis and electrocatalysis, for the synthesis of chiral sulfoxides is an active area of interdisciplinary research that could lead to more efficient and environmentally friendly synthetic methods. researchgate.net

Interdisciplinary Relevance of this compound Research

The impact of this compound research extends beyond traditional organic chemistry, touching upon materials science, environmental science, and industrial processes.

In materials science, sulfoxides have been explored for their role in creating luminescent materials. In a different industrial application, this compound has been investigated as a corrosion inhibitor for the pickling of steel in sulfuric acid. ampp.org Studies have shown that while DBSO alone has a modest effect, its performance can be significantly improved by creating synergistic mixtures with additives like copper sulfate (B86663) and sodium chloride. ampp.org

From an environmental and biotechnological perspective, the metabolism of organosulfur compounds like dibenzyl sulfide is of significant interest. nih.gov White rot fungi, such as Trametes trogii and Phanerochaete chrysosporium, have been shown to metabolize dibenzyl sulfide by first oxidizing it to this compound and then to dibenzyl sulfone. nih.gov This metabolic pathway involves both extracellular enzymes and intracellular cytochrome P-450 enzymes, highlighting potential applications in bioremediation and biodesulfurization processes for treating petroleum products. nih.gov

Furthermore, sulfoxides have been widely utilized in solvent extraction processes for the separation of palladium from other platinum-group metals, showcasing their relevance in analytical and industrial chemistry. nih.govresearchgate.net The combination of biocatalysis and electrocatalysis to produce specific sulfoxide isomers represents a growing interdisciplinary field. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₄OS | solubilityofthings.comfishersci.ca |

| Molecular Weight | 230.33 g/mol | fishersci.cachemicalbook.com |

| Appearance | White crystalline solid/leaflets | solubilityofthings.comchemister.ru |

| Melting Point | 130-134 °C | chemicalbook.comchemister.ru |

| Decomposition Temp. | 210 °C | chemister.ru |

| CAS Number | 621-08-9 | solubilityofthings.comchemicalbook.com |

| Solubility | Soluble in ether, toluene, dichloromethane (B109758), ethanol (B145695). Low solubility in water. | solubilityofthings.comchemister.ru |

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Formula / Class |

|---|---|

| 1-aminobenzotriazole | C₆H₆N₄ |

| Acetic anhydride | (CH₃CO)₂O |

| Benzyl (B1604629) alcohol | C₇H₈O |

| Benzyl mercaptan | C₇H₈S |

| Copper sulfate | CuSO₄ |

| Dibenzyl sulfide | C₁₄H₁₄S |

| Dibenzyl sulfone | C₁₄H₁₄O₂S |

| This compound | C₁₄H₁₄OS |

| Dichloromethane | CH₂Cl₂ |

| Diethyl ether | (C₂H₅)₂O |

| Dimethyl sulfide | (CH₃)₂S |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO |

| Ether | R-O-R' |

| Ethylene | C₂H₄ |

| Europium(III) | Eu³⁺ |

| Hydrogen peroxide | H₂O₂ |

| Indium | In |

| m-chloroperbenzoic acid | C₇H₅ClO₃ |

| Palladium | Pd |

| Pivaloyl chloride | (CH₃)₃CCOCl |

| Sodium chloride | NaCl |

| Sulfuric acid | H₂SO₄ |

| Thionyl chloride | SOCl₂ |

| Toluene | C₇H₈ |

| Triflic anhydride | (CF₃SO₂)₂O |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQZWFSTJVJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022088 | |

| Record name | Benzyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000653 [mmHg] | |

| Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-08-9 | |

| Record name | Dibenzyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554PDF1275 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dibenzyl Sulfoxide and Its Derivatives

Oxidative Routes to Dibenzyl Sulfoxide (B87167) Formation

The conversion of dibenzyl sulfide (B99878) to dibenzyl sulfoxide represents a key oxidative transformation. Achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone is a central challenge that has been addressed through various innovative catalytic and stoichiometric systems.

Chemoselective Oxidation of Dibenzyl Sulfide

The selective oxidation of a sulfide to a sulfoxide is a cornerstone of organosulfur chemistry. For dibenzyl sulfide, this transformation requires precise control of the oxidant and reaction conditions to prevent the formation of the sulfone byproduct.

Metal complexes have proven to be highly effective catalysts for the selective oxidation of sulfides. Iron-based catalysts, in particular, have been extensively studied for this purpose.

Fe(III)-polypyridyl complexes: Iron(III)-polypyridyl complexes, such as [Fe(phen)3]3+ and [Fe(bpy)3]3+, are effective oxidants for dibenzyl sulfide. sphinxsai.com The reaction kinetics demonstrate a second-order process, being first-order in both the iron(III) complex and dibenzyl sulfide. sphinxsai.com The oxidation is proposed to proceed via an electron transfer mechanism. sphinxsai.com The reaction stoichiometry shows that two equivalents of the iron(III) complex are consumed for each equivalent of dibenzyl sulfide to produce this compound. sphinxsai.com The presence of cationic micelles, like cetyltrimethylammonium bromide (CTAB), has been shown to accelerate the reaction rate, highlighting the influence of the reaction medium. sphinxsai.com

Fe3O4-SA-PPCA: A magnetically separable nanocatalyst, sulfamic acid-functionalized magnetic nanoparticles (Fe3O4-SA-PPCA), has been developed for the selective oxidation of sulfides to sulfoxides. srce.hr This heterogeneous catalyst, in conjunction with 33% hydrogen peroxide (H2O2) in ethanol (B145695), provides an efficient and recoverable system for the oxidation of dibenzyl sulfide. srce.hr Optimal conditions for the complete conversion of dibenzyl sulfide to this compound were found to be 0.04 g of the Fe3O4-SA-PPCA catalyst with 0.5 mL of 33% H2O2 in ethanol at 60 °C. srce.hrresearchgate.net The catalyst's reusability is a significant advantage of this methodology. srce.hr

Table 1: Metal-Catalyzed Oxidation of Dibenzyl Sulfide

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Fe(III)-polypyridyl | - | 50% aq. CH3OH | 32 | - | sphinxsai.com |

| Fe3O4-SA-PPCA | 33% H2O2 | Ethanol | 60 | >95 | srce.hrresearchgate.net |

A variety of non-metallic oxidizing agents have been employed for the selective formation of this compound, often favored for their cost-effectiveness and reduced environmental impact.

Hydrogen Peroxide (H2O2): Hydrogen peroxide is a widely used, environmentally benign oxidant for sulfide oxidation. oup.comjchemrev.com In the presence of certain catalysts, H2O2 can selectively oxidize dibenzyl sulfide to its sulfoxide. For instance, cobalt(III)-salen complexes have been shown to efficiently catalyze the H2O2 oxidation of dibenzyl sulfide, yielding the sulfoxide as the major product. sphinxsai.com The reaction is believed to proceed through an electron transfer mechanism involving an active cobalt-hydroperoxide species. sphinxsai.com Similarly, the Fe3O4-SA-PPCA catalyst utilizes H2O2 as the terminal oxidant. srce.hr

Singlet Oxygen (¹O₂): The reaction of singlet oxygen with organic sulfides is a well-established method for sulfoxide synthesis. nih.gov This process typically involves the formation of a persulfoxide intermediate. nih.govrsc.org However, in the case of dibenzyl sulfide, the reaction with singlet oxygen can also lead to C-S bond cleavage, producing benzaldehyde (B42025). acs.orgnih.gov The reaction pathway and product distribution can be influenced by the solvent and the presence of additives. nih.govacs.org For instance, in aprotic solvents, an exciplex can form, leading to a radical pair that can ultimately yield benzaldehyde. acs.orgnih.gov

NH4NO3/NH4HSO4-SiO2/NH4Br Systems: A metal-free catalytic system combining ammonium (B1175870) nitrate (B79036) (NH4NO3), ammonium hydrogen sulfate (B86663) supported on silica (B1680970) gel (NH4HSO4-SiO2), and a catalytic amount of ammonium bromide (NH4Br) has been developed for the selective oxidation of sulfides. scielo.brscielo.br This heterogeneous system operates under mild conditions in dichloromethane (B109758) at room temperature. scielo.brscielo.br For the oxidation of dibenzyl sulfide, this method provides the corresponding sulfoxide in high yield. scielo.br The proposed mechanism involves the in situ generation of a bromonium ion (Br+), which acts as the oxidizing species. scielo.br

Table 2: Non-Metallic Oxidation of Dibenzyl Sulfide

| Oxidant System | Solvent | Temperature | Yield of this compound (%) | Reference(s) |

|---|---|---|---|---|

| H2O2 / Co(III)-salen | 90% CH3CN - 10% DCM | 25 | - | sphinxsai.com |

| ¹O₂ | MeCN | - | - | acs.orgnih.gov |

| NH4NO3/NH4HSO4-SiO2/NH4Br | CH2Cl2 | Room Temp. | 95 | scielo.br |

The oxidation of sulfides to sulfoxides can proceed through several distinct mechanistic pathways, depending on the oxidant and reaction conditions.

Persulfoxide Intermediates: In oxidations involving singlet oxygen, a common pathway involves the initial formation of a persulfoxide intermediate. nih.govrsc.org This intermediate is nucleophilic and can react with a second molecule of the sulfide to produce two molecules of the sulfoxide. rsc.org The stability and subsequent reactions of the persulfoxide can be influenced by the solvent, with protic solvents often stabilizing it through hydrogen bonding. nih.gov

Electron Transfer: Many oxidation processes, particularly those catalyzed by metal complexes or occurring via photochemistry, proceed through an electron transfer mechanism. rsc.orgacs.org In this pathway, the sulfide is oxidized to a sulfide radical cation. rsc.orgacs.org This radical cation can then react with an oxygen source, such as superoxide (B77818) or ground-state oxygen, to form the sulfoxide. rsc.orgacs.orgrsc.org For example, the oxidation of dibenzyl sulfide by Fe(III)-polypyridyl complexes is proposed to occur via electron transfer. sphinxsai.com

Non-Metallic Oxidants (e.g., H2O2, singlet oxygen, NH4NO3/NH4HSO4-SiO2/NH4Br systems)

Stereoselective Oxidation Strategies for Chiral this compound

The synthesis of enantiomerically enriched sulfoxides is of great importance, as these chiral molecules are valuable intermediates and ligands in asymmetric synthesis. The asymmetric oxidation of prochiral sulfides like dibenzyl sulfide is a primary route to access these compounds. A notable example is the Ir(III)-catalyzed asymmetric C-H amidation of pro-chiral dibenzyl sulfoxides, which proceeds with high enantioselectivity. rsc.org This reaction demonstrates a kinetic resolution pathway, highlighting a modern approach to accessing chiral sulfoxides. rsc.org While traditional asymmetric sulfide oxidation is a common method, this C-H functionalization approach offers an alternative strategy for generating sulfur stereogenic centers. rsc.org

Enzymatic and Biocatalytic Oxidation Processes

Biocatalysis offers a green and highly selective alternative for the synthesis of sulfoxides. Enzymes from various microorganisms can catalyze the oxidation of sulfides with high chemo- and enantioselectivity.

White Rot Fungi Metabolism: Several species of white rot fungi, including Trametes trogii, Phanerochaete chrysosporium, and Trametes versicolor, have been shown to metabolize dibenzyl sulfide. nih.govnih.govscience.gov The metabolic pathway involves the initial oxidation of dibenzyl sulfide to this compound, which is then further oxidized to dibenzyl sulfone. nih.govnih.gov Studies have indicated that this initial oxidation step can be catalyzed by extracellular enzymes like laccase, particularly in the presence of a mediator. nih.govnih.gov Subsequent oxidation to the sulfone appears to be mediated by intracellular cytochrome P-450 enzymes. nih.govnih.gov

Table 3: Enzymatic Oxidation of Dibenzyl Sulfide by White Rot Fungi

| Fungal Species | Key Enzyme(s) Implicated | Product(s) | Reference(s) |

|---|---|---|---|

| Trametes trogii | Laccase, Cytochrome P-450 | This compound, Dibenzyl sulfone | nih.govnih.gov |

| Phanerochaete chrysosporium | Cytochrome P-450 | This compound, Dibenzyl sulfone | nih.govnih.gov |

| Trametes versicolor | Laccase, Cytochrome P-450 | This compound, Dibenzyl sulfone | nih.govnih.gov |

Non-Oxidative Synthetic Approaches

The synthesis of sulfoxides without resorting to the direct oxidation of a sulfide precursor offers alternative routes that can provide advantages in terms of selectivity and substrate compatibility. These methods often involve the formation of the sulfur-oxygen bond through nucleophilic substitution on a sulfur-based electrophile.

Lewis Acid-Free Protocols

While Lewis acid-catalyzed sulfonylation of arenes is a known method for creating diaryl sulfoxides, concerns about the environmental impact of catalysts like anhydrous aluminum chloride have prompted the development of alternative protocols. jchemrev.com A notable Lewis acid-free approach for the synthesis of symmetrical sulfoxides, including this compound, was proposed by Strecker. jchemrev.com This method utilizes the nucleophilic character of Grignard reagents in a reaction with thionyl chloride. jchemrev.com The reaction of an organomagnesium halide with thionyl chloride provides a direct, non-oxidative pathway to the sulfoxide. jchemrev.com

Another established non-oxidative route involves the reaction of diethyl sulfite (B76179) with two equivalents of a Grignard reagent in an ether medium, which is effective for producing symmetrical sulfoxides. jchemrev.com

Table 1: Key Reagents in Lewis Acid-Free Sulfoxide Synthesis

| Precursor/Reagent | Product Type | Reference |

|---|---|---|

| Grignard Reagent & Thionyl Chloride | Symmetrical Sulfoxides | jchemrev.com |

Reactions Involving Sulfinamides as Precursors

Sulfinamides have emerged as valuable precursors for the synthesis of sulfoxides, particularly for accessing optically active variants. jchemrev.com Pioneering work by researchers including Montanari, Mislow, and Wudl demonstrated that sulfinamides could react with organometallic reagents to yield chiral sulfoxides. jchemrev.com This transformation typically involves the nucleophilic displacement of the amino group of the sulfinamide by an organolithium or Grignard reagent. jchemrev.com

More recently, copper-catalyzed cross-coupling reactions have expanded the utility of sulfinamides. One such method involves the reaction of sulfinamides with aldehyde-derived N-tosylhydrazones, which furnishes a diverse range of structurally varied sulfoxides. organic-chemistry.org This protocol is noted for its broad substrate scope and tolerance of various functional groups, and it can be performed as a one-pot procedure directly from aldehydes. organic-chemistry.org

Synthesis of Functionalized this compound Analogues and Derivatives

The this compound scaffold serves as a foundation for the synthesis of more complex and functionalized molecules. These derivatives often possess unique structural and electronic properties, making them subjects of interest in areas such as medicinal chemistry and materials science.

Benzoheterocyclic Sulfoxide Derivatives

Researchers have designed and synthesized various series of benzoheterocyclic sulfoxide derivatives. nih.govtandfonline.com In one study, six series of these compounds were synthesized and evaluated as potential quorum sensing inhibitors against Pseudomonas aeruginosa. nih.govtandfonline.com The synthetic route involved creating sulfoxides attached to different benzoheterocyclic systems, such as benzothiazole. nih.gov The findings indicated that specific structural features, like the nature of the heterocyclic ring, were critical for the observed biological activity. researchgate.net For instance, compound 6b from the study, which incorporates a benzoheterocycle, was found to significantly inhibit biofilm formation. nih.govresearchgate.net

Table 2: Bioactivity of a Representative Benzoheterocyclic Sulfoxide Derivative

| Compound | Activity | Finding | Reference |

|---|---|---|---|

| 6b | Quorum Sensing Inhibition | Significantly inhibited P. aeruginosa biofilm formation with an inhibition rate of 46.13 ± 0.72%. nih.gov | nih.gov |

| 6b | las System Inhibition | Showed an IC₅₀ value of 2.08 ± 0.25 μM against the PAO1-lasB-gfp reporter strain. nih.govresearchgate.net | nih.govresearchgate.net |

Ferrocene-1,2-disulfoxide Derivatives

A novel class of chiral derivatives is the enantiopure ferrocene-1,2-disulfoxides. rsc.org The synthesis of these compounds has been achieved through a strategic combination of directed deprotometallation, sulfur oxidation, and sulfoxide/lithium exchange. rsc.orgnih.gov This sequence allows for the controlled installation of sulfoxide groups onto the ferrocene (B1249389) cyclopentadienyl (B1206354) ring, creating the first examples of this specific molecular family. rsc.org Some of these ferrocene-1,2-disulfoxide derivatives have shown promise as effective ligands in rhodium-catalyzed conjugate addition reactions. rsc.org A related but distinct class, the ferrocene-1,1'-disulfoxide derivatives, has also been synthesized, with research extending to the creation of decasubstituted enantiopure versions through deprotolithiation and electrophilic trapping sequences. rsc.orgresearchgate.net

Amidated Sulfoxide Scaffolds via C-H Functionalization

A sophisticated method for creating functionalized sulfoxide derivatives involves the transition-metal-catalyzed C-H functionalization of dibenzyl sulfoxides. Specifically, an Iridium(III)-catalyzed enantioselective C-H amidation has been developed. acs.orgmdpi.com This reaction utilizes a dual-ligand system, pairing an iridium complex with a modified chiral proline-derived carboxylic acid, to achieve the desymmetrization of the this compound. acs.orgmdpi.comrsc.org

The process allows for the direct installation of an amide group onto one of the aromatic rings of the sulfoxide, generating highly functionalized and chiral sulfoxide scaffolds with excellent enantioselectivity. acs.orgrsc.org For non-symmetric dibenzyl sulfoxides, the reaction can proceed via a parallel kinetic resolution (PKR), where amidation occurs on both aromatic rings, yielding distinct enantiomerically enriched products. mdpi.com This C-H amidation strategy provides an efficient route to diverse chiral sulfoxide structures that have potential applications as bidentate and tridentate ligands in asymmetric catalysis. acs.orgrsc.org

Table 3: Summary of Synthetic Strategies for this compound and Derivatives

| Section | Synthetic Approach | Key Transformation | Product Class |

|---|---|---|---|

| 2.2.1 | Lewis Acid-Free Protocol | Nucleophilic substitution on thionyl chloride | Symmetrical sulfoxides |

| 2.2.2 | Sulfinamide Precursors | Nucleophilic displacement on sulfinamide | Chiral sulfoxides |

| 2.3.1 | Heterocyclic Derivatization | Synthesis of sulfoxides with benzoheterocyclic moieties | Benzoheterocyclic sulfoxides |

| 2.3.2 | Ferrocene Chemistry | Deprotometallation and sulfur oxidation | Ferrocene-disulfoxides |

Reactivity and Reaction Mechanisms Involving Dibenzyl Sulfoxide

C-H Functionalization Directed by Dibenzyl Sulfoxide (B87167)

The sulfoxide group in dibenzyl sulfoxide can act as a directing group, facilitating the selective activation and functionalization of otherwise inert C-H bonds. This strategy has been effectively employed in various transition-metal-catalyzed reactions. researchgate.netnih.gov

A significant advancement in the C-H functionalization of this compound is the iridium(III)-catalyzed enantioselective C-H amidation. rsc.orgacs.org This reaction provides an efficient route to chiral sulfoxides, which are valuable building blocks in medicinal chemistry and asymmetric catalysis. sustech.edu.cn In a notable example, an Ir(III) complex, when used with a specific combination of a t-butyl cyclopentadienyl (B1206354) ligand and a modified chiral proline, effectively catalyzes the amidation of dibenzyl sulfoxides. acs.orgresearchgate.net This dual-ligand system is crucial for achieving high enantioselectivity. acs.org The reaction is compatible with a range of dibenzyl sulfoxides and dioxazolones, yielding highly functionalized sulfoxide compounds with good yields and excellent enantioselectivities. rsc.orgresearchgate.net

This method can be applied to both prochiral and racemic dibenzyl sulfoxides through desymmetrization and parallel kinetic resolution pathways, respectively, to construct sulfur chiral centers. rsc.orgacs.org The resulting amidated sulfoxides can be further derivatized to create various chiral sulfoxide scaffolds, which have potential applications as chiral bidentate and tridentate ligands in asymmetric catalysis. rsc.orgresearchgate.net

The regioselectivity of C-H activation directed by the sulfoxide group is a key feature of these reactions. nih.gov The sulfinyl group acts as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position of the benzyl (B1604629) rings. researchgate.netresearchgate.net This directing effect is achieved through the formation of a chelation-assisted metallacycle intermediate. researchgate.net

In the Ir(III)-catalyzed amidation, the sulfoxide group coordinates to the iridium center, forming an iridacycle intermediate. rsc.orgresearchgate.net This chelation brings the targeted C-H bond in close proximity to the metal center, facilitating its cleavage. rsc.org The choice of ligands is critical in controlling the regioselectivity and enantioselectivity. For instance, in some palladium-catalyzed reactions, the use of sulfoxide ligands like DMSO has been shown to promote C-H oxidation over other pathways and to influence the regioselectivity of the products. nih.gov The steric and electronic properties of both the substrate and the ligands on the metal catalyst play a crucial role in determining the outcome of the reaction. mdpi.com

Table 1: Regioselectivity in C-H Functionalization

| Catalyst System | Directing Group | Position of C-H Activation | Key Factor for Regioselectivity |

| Ir(III) with chiral ligands | Sulfoxide | Ortho-position of benzyl ring | Chelation of sulfoxide to the metal center |

| Pd(OAc)₂ with DMSO | Sulfoxide | Allylic C-H of olefins | Sulfoxide ligation to Pd(II) |

Mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided insights into the C-H bond cleavage step. In the Ir(III)-catalyzed amidation of dibenzyl sulfoxides, a significant KIE value of 6.4 was observed, indicating that the C-H bond activation is the rate-determining step. rsc.orgsemanticscholar.org The proposed mechanism for this step is a concerted metalation/deprotonation (CMD) pathway. rsc.orgsemanticscholar.orgrsc.org

The catalytic cycle is believed to begin with the coordination of the active iridium species to the this compound. rsc.org This is followed by the enantioselective C-H bond cleavage via a CMD mechanism, assisted by a chiral carboxylic acid ligand, to form a stereodefined iridacycle intermediate. rsc.orgsemanticscholar.org Density functional theory (DFT) calculations have supported this pathway, showing that the transition state leading to the major enantiomer is lower in energy. rsc.org Following the C-H activation, the dioxazolone coordinates to the intermediate, undergoes CO2 extrusion, and subsequent migratory insertion leads to the formation of the amide bond. rsc.org Finally, protonolysis regenerates the active catalyst and releases the amidated sulfoxide product, completing the catalytic cycle. rsc.org This CMD mechanism is a common pathway in many transition-metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.netub.edu

Regioselectivity and Chelation Effects in C-H Activation

Nucleophilic and Electrophilic Reactions of the Sulfinyl Group

The sulfinyl group [–S(O)–] is the central feature of this compound's reactivity, characterized by a pyramidal sulfur atom and a polar sulfur-oxygen bond. This structure allows the sulfoxide to react with both electrophiles and nucleophiles. The sulfur atom, being electron-deficient, is susceptible to nucleophilic attack, while the oxygen atom, with its lone pairs of electrons, is nucleophilic and basic. thieme-connect.de

Electrophilic Reactions (Reaction at Oxygen):

The oxygen atom of the sulfinyl group readily reacts with electrophiles, including protons and Lewis acids. This interaction activates the sulfoxide for subsequent transformations. For instance, in the presence of strong acids or activating agents like acetic anhydride, the oxygen atom is protonated or acylated, forming a more reactive sulfonium (B1226848) intermediate. thieme-connect.deacs.org This activation is the initial step in reactions such as the Pummerer rearrangement.

In a notable example of its interaction with Lewis acids, this compound's oxygen can coordinate to metal centers. Studies have shown that the sulfoxide functional group can act as a crucial bridge connecting an Iridium(III) metal center with a Lewis acid, a process that facilitates the reductive elimination of stable organometallic intermediates. rsc.org

Nucleophilic Reactions (Reaction at Sulfur):

The sulfur atom of the sulfinyl group is electrophilic and can be attacked by nucleophiles. thieme-connect.de This type of reaction is fundamental to the "interrupted Pummerer reaction," where a nucleophile attacks the sulfur atom of an activated sulfoxide intermediate directly. acs.org This process forms a sulfonium salt, which can then undergo further reactions. manchester.ac.uk

This compound itself can serve as a sulfur source in certain reactions. Following electrophilic activation, it can be used for the chemoselective α-sulfidation of amides. In this context, the activated sulfoxide facilitates the formation of isolable sulfonium ion intermediates which are then transformed into the desired products.

Rearrangement Reactions (e.g., Interrupted Pummerer Reaction)

This compound undergoes several important rearrangement reactions, most notably the Pummerer reaction and its variants. The classical Pummerer reaction involves the treatment of a sulfoxide with an acid anhydride, like acetic anhydride, to yield an α-acyloxythioether. chem-station.com

When this compound reacts with acetic anhydride, the kinetically controlled product is α-acetoxybenzyl benzyl sulfide (B99878). acs.org However, with longer reaction times, thermodynamically controlled products such as α,α'-bis(benzylthio)toluene and benzaldehyde (B42025) are formed. acs.org The reaction proceeds through an acetoxysulfonium salt intermediate. acs.org A variation known as the fluoro-Pummerer rearrangement has also been reported for this compound, though it can lead to a complex mixture of products. researchgate.net

A particularly versatile variant is the Interrupted Pummerer Reaction . This reaction occurs when a nucleophile attacks the electrophilic sulfur atom of the activated sulfoxide intermediate before deprotonation at the α-carbon can occur. acs.org This attack generates a new sulfonium salt, effectively "interrupting" the classical Pummerer pathway. acs.orgmanchester.ac.uk This process can be used to reverse the normal reactivity (Umpolung) of a nucleophilic partner, making it electrophilic and activating it for coupling with a second nucleophile. manchester.ac.uk This strategy has been applied catalytically, where a sulfoxide catalyst mediates the oxidative coupling of nucleophiles like 2-naphthols. manchester.ac.ukle.ac.uk

Interrupted Pummerer Catalytic Cycle

Activation : The sulfoxide catalyst is activated by an electrophile (e.g., trifluoroacetic anhydride).

Interruption : A nucleophile (NuH¹) attacks the activated sulfur atom, forming a sulfonium salt intermediate. This reverses the polarity of the original nucleophile.

Coupling : The newly formed electrophilic species reacts with a second nucleophile (NuH²).

Product Release : The coupled product is released, along with the sulfide form of the catalyst.

Catalyst Regeneration : The sulfide is selectively oxidized back to the sulfoxide, allowing the catalytic cycle to continue. manchester.ac.uk

Reductive Transformations of this compound

The reduction of this compound to its corresponding sulfide, dibenzyl sulfide, is a significant chemical transformation. This deoxygenation can be accomplished using a variety of reducing agents and catalytic systems, ranging from classical reagents to modern, highly efficient catalytic methods.

Traditional reducing agents such as lithium aluminum hydride are effective for this transformation. In recent years, numerous catalytic systems have been developed that offer high yields and chemoselectivity under milder conditions. These systems often employ a metal catalyst and a stoichiometric reductant, such as a silane (B1218182).

For example, a manganese-based catalyst, MnBr(CO)₅, in conjunction with phenylsilane (B129415) (PhSiH₃), reduces this compound to dibenzyl sulfide in excellent yield at 110 °C. rsc.org Molybdenum-based systems, such as MoO₂Cl₂ with a silane reductant, are also highly efficient. uab.pt Green chemistry approaches have also been successfully applied, including a metal-free method using iodide and formic acid, which provides outstanding yields. rsc.org Another solvent-free method utilizes benzyl DABCO bromide and sulfuric acid adsorbed on silica (B1680970) gel. tandfonline.com

The table below summarizes several modern methods for the reduction of this compound.

| Catalyst/Reagent System | Reductant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| MnBr(CO)₅ (5 mol%) | PhSiH₃ | Toluene, 110 °C, 15-30 min | 94-97 | rsc.org |

| I⁻/Formic Acid | Formic Acid | Not specified | Outstanding | rsc.org |

| MoO₂Cl₂/Sisal-char | Phenylsilane | Toluene, 120 °C | up to 97 | uab.pt |

| Benzyl DABCO bromide / H₂SO₄-silica | - | Solvent-free, Room Temp. | High | tandfonline.com |

| Lithium aluminum hydride | - | Not specified | Effective |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| α-Acetoxybenzyl benzyl sulfide |

| α,α'-Bis(benzylthio)toluene |

| Benzaldehyde |

| Dibenzyl sulfide |

| Formic Acid |

| Iridium(III) |

| Lithium aluminum hydride |

| MnBr(CO)₅ |

| MoO₂Cl₂ |

| Phenylsilane |

Dibenzyl Sulfoxide As a Ligand and Auxiliary in Catalysis

Chiral Dibenzyl Sulfoxide (B87167) Ligands in Asymmetric Catalysis

Enantiopure sulfoxides are valuable in asymmetric catalysis, where they can be used as chiral auxiliaries or as part of chiral ligands to induce stereoselectivity. rsc.orgsustech.edu.cn The stability of the sulfur stereocenter and the ability to tune the steric and electronic properties of the substituents on the sulfur atom make them highly versatile. researchgate.net

A notable application of chiral sulfoxide ligands is in the enantioselective functionalization of C-H bonds, a process that installs both functionality and a stereocenter in a single step. nih.gov Researchers have developed an Iridium(III)-catalyzed enantioselective C-H amidation of prochiral dibenzyl sulfoxides. rsc.orgsustech.edu.cnacs.org This method utilizes a dual-ligand system, where an iridium complex is paired with a chiral carboxylic acid ligand. rsc.orgacs.org

The reaction proceeds through a desymmetrization pathway for prochiral sulfoxides or a parallel kinetic resolution (PKR) for racemic sulfoxides, yielding highly functionalized chiral sulfoxide compounds. rsc.orgacs.org The mechanism involves the coordination of the sulfoxide to the iridium catalyst, followed by an enantioselective C-H bond activation step, which is assisted by the chiral co-ligand. rsc.org This approach provides an efficient route to constructing sulfur chiral centers with good yields and high enantioselectivities. sustech.edu.cnacs.org A variety of dibenzyl sulfoxides and dioxazolones are compatible with this process. acs.org The resulting amidated sulfoxides can be further derivatized into various chiral scaffolds, which have potential applications as bidentate and tridentate ligands in other asymmetric reactions. acs.orgfigshare.com

Table 1: Iridium-Catalyzed Enantioselective C-H Amidation of Dibenzyl Sulfoxides A selection of substrates and results from the dual-ligand catalyzed reaction.

| Substrate (Dibenzyl Sulfoxide) | Dioxazolone Partner | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | Phenyl-dioxazolone | 95 | 95 |

| 4,4'-Dimethoxythis compound | Phenyl-dioxazolone | 92 | 96 |

| 4,4'-Difluorothis compound | Methyl-dioxazolone | 85 | 94 |

| 4,4'-Dichlorothis compound | Ethyl-dioxazolone | 88 | 93 |

| 3,3'-Dimethylthis compound | Phenyl-dioxazolone | 75 | 91 |

This table is generated based on data reported in studies on Ir(III)-catalyzed C-H amidation. rsc.orgacs.org

Palladium catalysis is a powerful tool for C-H activation, and bissulfoxide ligands have proven to be highly effective in controlling the outcomes of these reactions. mdpi.com In palladium-catalyzed allylic C-H oxidation, sulfoxide ligands are crucial for promoting the C-H oxidation pathway over competing processes like Wacker oxidation. capes.gov.br The nature of the sulfoxide ligand can also control the regioselectivity of the reaction. For instance, the use of dimethyl sulfoxide (DMSO) as a ligand often leads to linear allylic acetate (B1210297) products, whereas specially designed bissulfoxide ligands favor the formation of branched products. capes.gov.brnih.gov

The "White catalyst," which is [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a prominent example of a bissulfoxide-Pd(II) complex used for selectively producing branched allylic acetates. More recently, novel bicyclic bissulfoxide ligands have been developed that are effective for both N- and C-alkylation in palladium-catalyzed allylic C-H functionalization. mdpi.comnih.gov These ligands, featuring a rigid bicyclic [3.3.1]nonane framework, facilitate the direct functionalization of substrates like allyl benzene (B151609) with amine nucleophiles, producing various C-H activation products in good to excellent yields. mdpi.com The inclusion of the bissulfoxide ligand was demonstrated to be essential for achieving superior reactivity. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Allylic C-H Functionalization using a Bicyclic Bissulfoxide Ligand A selection of reported C-H activation products and their yields.

| Nucleophile | Product | Yield (%) |

| N-Methylbenzylamine | N-Allyl-N-methylbenzylamine | 90 |

| Morpholine | 4-Allylmorpholine | 85 |

| Pyrrolidine | 1-Allylpyrrolidine | 88 |

| Diethylamine | N,N-Diethylallylamine | 75 |

| Dimethyl malonate | Dimethyl allylmalonate | 92 |

This table is generated based on data reported in studies on palladium-catalyzed allylic C-H oxidation enabled by bicyclic sulfoxide ligands. mdpi.comnih.gov

The successful application of chiral sulfoxides in catalysis has spurred the rational design of new and more effective sulfur-based ligands. anr.fr The design strategy often involves the combination of a sulfoxide group with another coordinating group, such as a phosphine (B1218219) or an oxazoline (B21484), to create bidentate ligands (e.g., P,S-ligands or S,N-ligands). researchgate.net This modular approach allows for fine-tuning of the ligand's steric and electronic properties to maximize enantioselectivity in a given reaction. acs.org

For example, chiral sulfoxide-phosphine ligands have been developed by combining privileged backbones connected by an amide linker, which enhances coordination to the palladium center and provides a defined steric environment for asymmetric induction. researchgate.net Similarly, sulfoxide-oxazoline (SOX) ligands combine a sulfoxide with the σ-donor/π-acidic properties of an oxazoline to create a stable chiral environment at the metal center. nih.govsnnu.edu.cn These rationally designed ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylations and oxidations, achieving excellent yields and enantioselectivities. nih.govresearchgate.net The design process considers factors like the steric bulk of substituents on the sulfur and phosphine/oxazoline moieties, as these directly influence the chiral pocket around the catalyst's active site. acs.org

Palladium-Catalyzed Allylic C-H Oxidation with Bissulfoxide Ligands

Directing Group Capabilities in Transition Metal Catalysis

The sulfoxide functional group is an effective directing group in transition metal catalysis, guiding the catalyst to a specific C-H bond, typically at the ortho-position of an aryl ring. researchgate.netnih.gov This capability ensures high regioselectivity in C-H functionalization reactions. researchgate.net

The sulfinyl group in aryl sulfoxides acts as a Lewis basic site that can coordinate to a transition metal center. rsc.org This coordination brings the metal catalyst into close proximity to one of the ortho C-H bonds, facilitating its cleavage through a cyclometalation step. rsc.org This directed metalation is a key step in achieving regioselective functionalization. researchgate.net

This strategy has been employed in various transformations, including palladium-catalyzed atropo-diastereoselective C-H olefination of biaryl compounds. rsc.orgrsc.org In this case, an enantiopure sulfoxide acts as both a chiral auxiliary and a directing group, enabling the regioselective activation of a specific C-H bond and controlling the stereochemistry of the product. rsc.org The directing ability of the sulfoxide group is robust and has been used in reactions catalyzed by various metals, including palladium, rhodium, and iridium, to synthesize complex molecular scaffolds with high precision. researchgate.net

The removal of the sulfoxide group can be achieved under mild conditions, for example, through a sulfoxide/lithium exchange followed by quenching with an electrophile. acs.org This versatility allows for the initial C-H activation to be just one step in a longer, more complex synthesis. nih.gov The ability to install functionality with high regioselectivity and then remove the directing group makes sulfoxides, including this compound, powerful tools for the construction of diverse and complex molecules. researchgate.netnih.gov

Stereochemical Investigations and Chiral Properties of Dibenzyl Sulfoxide

Enantioselective Synthesis and Resolution of Chiral Dibenzyl Sulfoxide (B87167)

The synthesis of enantiomerically enriched sulfoxides is a significant area of research, as these compounds are crucial chiral auxiliaries and ligands. rsc.org Traditional methods often rely on the resolution of racemic mixtures or diastereoselective transformations using stoichiometric chiral reagents. rsc.org More advanced strategies focus on catalytic enantioselective reactions.

A notable method for the enantioselective synthesis of functionalized chiral sulfoxides derived from dibenzyl sulfoxide is the Iridium(III)-catalyzed asymmetric C–H amidation. rsc.orgacs.org This process can be applied to prochiral dibenzyl sulfoxides in a desymmetrization pathway or to racemic versions via a parallel kinetic resolution (PKR). rsc.orgacs.org In 2020, a study demonstrated that an Ir(III) complex, when paired with a chiral proline-derived ligand, effectively catalyzes the C-H amidation of dibenzyl sulfoxides. acs.org This dual-ligand strategy provides access to highly functionalized sulfoxide compounds with good yields and excellent enantioselectivities. rsc.orgacs.org The reaction is versatile, accommodating a range of substituted dibenzyl sulfoxides and dioxazolones. rsc.orgacs.org The resulting amidated sulfoxides are valuable scaffolds for creating chiral bidentate and tridentate ligands. acs.org

The mechanism involves the coordination of the Ir(III) catalyst to the this compound, followed by an enantioselective C–H bond activation, which is the rate-determining step. rsc.org This step is assisted by a chiral carboxylic acid, leading to the formation of a chiral iridacycle intermediate. rsc.org

Table 1: Examples of Ir(III)-Catalyzed Enantioselective C–H Amidation of Dibenzyl Sulfoxides

| This compound Substrate | Dioxazolone Reagent | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound | Methyl 2-oxo-1,3-oxazole-5-carboxylate | 85% | 95% ee | rsc.org |

| Bis(4-methylbenzyl) sulfoxide | Methyl 2-oxo-1,3-oxazole-5-carboxylate | 82% | 96% ee | rsc.org |

| Bis(4-fluorobenzyl) sulfoxide | Methyl 2-oxo-1,3-oxazole-5-carboxylate | 78% | 94% ee | rsc.org |

Diastereoselective Control in Reactions Involving this compound Intermediates

The chiral sulfinyl group is an effective chiral auxiliary, capable of inducing high levels of diastereoselectivity in various chemical transformations. researchgate.net This control stems from the steric and stereoelectronic differences between the substituents on the sulfur atom. researchgate.net The sulfoxide moiety can direct the approach of reagents in reactions such as C-H functionalization, nucleophilic additions, and reductions. researchgate.netresearchgate.net

One prominent example is the use of a chiral sulfoxide as both a directing group and a chiral auxiliary in transition-metal-catalyzed C-H activation. rsc.org In atropo-diastereoselective synthesis of axially chiral biaryls, the sulfoxide group directs the regioselective activation of a C-H bond and creates an asymmetric environment around the metal center, controlling the stereochemical outcome. rsc.org

Another significant application is the diastereoselective reduction of unsaturated sulfoxides. An unprecedented sulfoxide-directed stereospecific reduction of an α,β-unsaturated sulfoxide to the corresponding saturated sulfide (B99878) was achieved using borane. nih.gov In this reaction, the chiral sulfoxide group controls the formation of two new adjacent stereogenic centers in a single step with complete stereoselectivity. nih.gov Mechanistic studies confirmed that the sulfoxide group directly dictates the stereochemistry of the reduction, ruling out control by steric bias from other parts of the molecule. nih.gov This highlights the powerful directing capability of the sulfoxide intermediate in establishing complex stereochemistry.

Pyramidal Inversion Barriers and Optical Stability

The chirality of sulfoxides arises from the stable pyramidal arrangement of substituents around the sulfur atom, with a lone pair of electrons occupying one vertex of a tetrahedron. wikipedia.orgillinois.edu The interconversion between enantiomers occurs through a process called pyramidal inversion, which proceeds via a planar transition state. nih.govuab.cat

For most sulfoxides, the energy barrier to this inversion is substantial, typically ranging from 35 to 42 kcal/mol. wikipedia.orgillinois.edunih.gov This high barrier means that racemization only occurs at a significant rate at elevated temperatures, often above 200°C. illinois.eduuab.cat Consequently, chiral sulfoxides like this compound are considered optically stable at room temperature, allowing for their isolation and use as enantiopure compounds. wikipedia.orguab.cat

Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been employed to calculate these inversion barriers. nih.govresearchgate.net For a series of simple sulfoxides, including benzyl-substituted ones, the calculated barriers are in good agreement with experimental values for racemization. nih.govresearchgate.netnii.ac.jp The presence of a phenyl ring can stabilize the transition state through resonance, slightly lowering the energy barrier by about 3 kcal/mol compared to an alkyl-only substituted sulfoxide. nih.govresearchgate.net Conversely, electron-withdrawing groups on the phenyl rings can further decrease the barrier. nih.govresearchgate.net The high kinetic stability is a key property underpinning the utility of chiral sulfoxides in asymmetric synthesis. rsc.org

Table 2: Calculated Pyramidal Inversion Barriers for Various Sulfoxides

| Sulfoxide Compound | Computational Method | Calculated Barrier (ΔE‡) | Reference |

|---|---|---|---|

| Methyl Phenyl Sulfoxide | B3LYP/6-311G(d,p) | 41.8 kcal/mol | nih.govresearchgate.net |

| Diphenyl Sulfoxide | B3LYP/6-311G(d,p) | 39.6 kcal/mol | nih.govresearchgate.net |

| Benzyl (B1604629) Methyl Sulfoxide | B3LYP/6-311G(d,p) | 41.0 kcal/mol | nih.govresearchgate.net |

| Benzyl Phenyl Sulfoxide | B3LYP/6-311G(d,p) | 38.7 kcal/mol | nih.govresearchgate.net |

Chiroptical Properties of Isotopically Engendered Chirality

Chirality typically arises from the structural arrangement of different atoms or groups. However, a fascinating and subtle form of chirality can be "engendered" in an otherwise achiral molecule solely through isotopic substitution. nih.gov For a molecule like this compound, which is achiral if both benzyl groups are identical, replacing an atom in one of the benzyl groups with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) can break the molecule's symmetry and create a chiral center.

The chiroptical properties, such as electronic circular dichroism (CD), of these isotopically chiral molecules are of significant theoretical interest. nih.gov The observed CD spectra are not due to a simple chiral perturbation of the electronic wave function. Instead, comprehensive theoretical calculations have shown that the chiroptical properties of isotopically chiral organic molecules are predominantly caused by vibronic coupling effects. nih.gov

The isotopic substitution induces a slight change in the vibrational normal modes of the molecule. This change allows for the coupling of electronic and vibrational transitions that would be orthogonal (and thus CD-silent) in the unsubstituted, achiral molecule. nih.gov The resulting CD signal is a delicate balance of contributions from many individual vibronic transitions. nih.gov While specific experimental data on isotopically engendered chirality in this compound is not widely reported, the underlying theoretical principles confirm that such a molecule would exhibit distinct chiroptical properties governed by these vibronic effects. nih.gov

Chiral Recognition Mechanisms in Enantioseparation

The separation of enantiomers of chiral sulfoxides, including derivatives of this compound, is frequently accomplished using chiral chromatography, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govcnr.it The success of these separations relies on the ability of a chiral selector (CS), typically embedded in a chiral stationary phase (CSP), to form transient, diastereomeric complexes with the sulfoxide enantiomers. cnr.it

Studies on the enantioseparation of (benzylsulfinyl)benzamides, which are structurally related to this compound, provide insight into the chiral recognition mechanisms. nih.govcnr.it The primary forces driving enantiorecognition are non-covalent interactions between the analyte and the chiral selector. These interactions include:

Hydrogen Bonding: The sulfinyl group (>S=O) and amide groups (-CONH₂) in the analyte can act as hydrogen bond acceptors and donors, interacting with complementary sites on the CSP. cnr.itnih.govmdpi.com This is often a dominant factor in achieving high selectivity. cnr.it

π-π Interactions: The aromatic rings of the benzyl groups can engage in π-π stacking with aromatic moieties on the CSP. nih.govmdpi.com

Dipole-Dipole Interactions: The polar sulfinyl group contributes to dipole-dipole interactions with the CSP. nih.govmdpi.com

Steric Repulsion: The three-dimensional shape of the analyte and the chiral cavity of the CSP lead to steric hindrance, which can favor the binding of one enantiomer over the other. nih.govscielo.org.mx

The choice of chiral selector is critical. For (benzylsulfinyl)benzamide compounds, charged cyclodextrin (B1172386) (CD) derivatives have proven effective in capillary electrophoresis. nih.gov γ-CD derivatives, in particular, showed high resolving power for a range of these sulfoxides. nih.gov The separation is based on the stereoselective formation of inclusion complexes, where differences in the binding constants (complexation constants) between each enantiomer and the CD lead to different migration times. nih.gov Molecular docking simulations further confirm that the elution order of enantiomers correlates with the calculated binding energies of the analyte-CSP complexes, with hydrogen bond lengths often being a key determinant of interaction strength. mdpi.com

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Characterization Techniques

¹H-NMR spectroscopy is a powerful tool for analyzing the structure of dibenzyl sulfoxide (B87167), with a particular focus on the methylene (B1212753) protons. The magnetic equivalence of these protons is notably influenced by the solvent's dielectric constant. In solvents with a low dielectric constant, the methylene protons are magnetically equivalent. Conversely, in solvents with a high dielectric constant, they become non-equivalent. researchgate.net This non-equivalence can be further investigated by observing the methylene region of the NMR spectrum, which may present as a complex AB or ABX pattern depending on the specific conditions and the presence of isotopes like ¹⁹⁵Pt in coordination complexes. researchgate.net

Solvent effects also manifest as changes in chemical shifts. researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown a clear difference in the calculated chemical shifts of methylene protons in a vacuum versus in a solvent like chloroform (B151607) (CDCl₃). researchgate.netscientific.net This solvent effect is attributed to changes in the geometrical structure of the molecule in solution. researchgate.netresearchgate.netscientific.net Specifically, the S-O bond tends to lengthen, and the S-C bond shortens in a solvent compared to a vacuum. researchgate.netscientific.net The two ortho hydrogen atoms on the phenyl rings, which are in proximity to the S-O bond, exhibit greater sensitivity to the solvent environment. researchgate.netresearchgate.netscientific.net

Experimental and theoretical ¹H-NMR data for dibenzyl sulfoxide in different solvents are summarized below:

| Solvent | Methylene Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Reference |

| CDCl₃ | 3.55 (s, 4H) | 7.14-7.26 (m, 10H) | rsc.org |

| Methanol-d₄ | 3.61 (s, 4H) | 7.23-7.31 (m, 10H) | rsc.org |

| DMSO-d₆ | 4.16 (s, 4H) | 7.29-7.45 (m, 10H) | rsc.org |

This table presents a summary of reported ¹H-NMR chemical shifts for this compound in various deuterated solvents.

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. In one study, the compound crystallized in the orthorhombic space group Fdd2. researchgate.net The analysis revealed the presence of two independent molecules within the asymmetric unit. researchgate.net A key finding was the asymmetry in the S-C bond lengths within the same molecule. researchgate.net In one molecule, the S-C bond lengths were determined to be 1.791(5) Å and 1.804(5) Å, while in the other, they were 1.798(5) and 1.804(5) Å. researchgate.net

The molecular packing in the crystal shows that the long axes of the molecules are oriented along the crystallographic b axis. researchgate.net When coordinated to a metal center, such as in (this compound-κO)bis(1,3-diphenylpropane-1,3-dionato-κO,O′)dioxouranium(VI), the sulfoxide moiety adopts a distorted tetrahedral geometry. researchgate.net In this complex, the two aromatic rings of the this compound ligand are nearly orthogonal to each other. researchgate.net

A summary of crystallographic data for this compound is provided in the table below:

| Parameter | Value | Reference |

| Formula | C₁₄H₁₄OS | researchgate.net |

| Molecular Weight | 230.32 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 17.882 (5) | researchgate.net |

| b (Å) | 53.150 (14) | researchgate.net |

| c (Å) | 10.233 (3) | researchgate.net |

| V (ų) | 9726 (5) | researchgate.net |

| Z | 32 | researchgate.net |

| Dcalc (Mg m⁻³) | 1.258 | researchgate.net |

| Temperature (K) | 298 | researchgate.net |

This table summarizes key crystallographic parameters obtained from a single-crystal X-ray diffraction study of this compound.

Infrared (IR) spectroscopy is instrumental in confirming the presence of the sulfoxide functional group. The characteristic S=O stretching vibration (ν(S=O)) for this compound is typically observed in the range of 1026–1089 cm⁻¹. rsc.org This absorption is a key diagnostic peak for identifying the compound and for monitoring reactions involving the sulfoxide group, such as oxidation or coordination to metal centers.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific UV-Vis data for this compound is not extensively detailed in the provided context, related compounds like dimethyl sulfoxide are used as solvents for UV spectroscopy, indicating their transparency in certain regions of the UV spectrum. itwreagents.com For diphenyl sulfoxide, a structurally similar compound, UV/Visible spectral data is available, suggesting that this compound would also exhibit characteristic absorptions related to its aromatic rings and sulfoxide chromophore. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the geometry and conformational landscape of this compound. researchgate.netscientific.net Theoretical calculations have been used to optimize the molecular structure in both the gas phase (vacuum) and in solution. researchgate.netscientific.net These calculations have considered multiple possible conformers of the molecule to determine the most stable structures. researchgate.netscientific.net

The results from geometry optimization studies indicate that the solvent environment has a noticeable impact on the bond lengths of the sulfoxide group. researchgate.netscientific.net Specifically, calculations show that the S-O bond elongates while the S-C bonds shorten when the molecule is in a chloroform (CDCl₃) solvent compared to a vacuum. researchgate.netscientific.net This suggests that the electronic distribution around the sulfoxide core is influenced by the surrounding medium. The optimized structures calculated in CDCl₃ have shown good agreement with experimental data. researchgate.netscientific.net Conformational analysis helps in understanding the molecule's flexibility and the potential energy barriers between different spatial arrangements. ekb.eg

DFT calculations have been successfully used to predict the spectroscopic properties of this compound, which can then be compared with experimental results for validation. researchgate.net Theoretical ¹H-NMR chemical shifts for the methylene protons have been calculated, and these values are sensitive to the chosen computational model (e.g., in a vacuum or with a solvent model). researchgate.netscientific.net The difference between the calculated shifts in a vacuum and in a solvent highlights the significant role of the solvent in determining the chemical environment of the protons. researchgate.netresearchgate.net

Similarly, theoretical vibrational frequencies can be computed and compared with experimental IR spectra. These calculations help in the assignment of specific vibrational modes, such as the S=O stretch, and provide a deeper understanding of the molecule's vibrational dynamics. The agreement between theoretical predictions and experimental data for both NMR and IR spectra lends confidence to the computational models used. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving this compound. These theoretical approaches provide insights into the energetics and geometries of transition states, which are often difficult to determine experimentally.

In the context of oxidation reactions, such as the conversion of sulfides to sulfoxides, computational models help to understand the pathways involved. For instance, in the oxidation of dibenzyl sulfide (B99878) to this compound, DFT calculations can map out the reaction coordinates and identify the transition state structures. These calculations often involve modeling the interaction of the sulfide with an oxidizing agent and determining the energy barriers for different potential mechanisms. rsc.org The intrinsic reaction coordinate (IRC) pathways are computed to confirm that the identified transition states connect the reactants to the desired products or intermediates. rsc.org

A notable application of computational chemistry is in understanding the mechanism of transition-metal-catalyzed C-H functionalization where sulfoxides act as directing groups. researchgate.net For example, in the Ir(III)-catalyzed enantioselective C-H amidation of dibenzyl sulfoxides, DFT calculations have been used to explore the catalytic cycle. rsc.org These studies reveal that the reaction proceeds through a series of intermediates, starting with the coordination of the this compound to the iridium catalyst. rsc.org The rate-determining step is often the enantioselective C-H bond activation, which occurs via a concerted metalation/deprotonation (CMD) mechanism. rsc.org DFT calculations can predict which diastereomeric transition state is lower in energy, thus explaining the observed enantioselectivity. rsc.org

Furthermore, in reactions like the Swern oxidation, where an alkoxysulfonium intermediate is formed, intramolecular kinetic isotope effects (KIEs) are used alongside computational models to probe the syn-β-elimination step. nih.gov Due to the chiral sulfur center in the ylide intermediate, multiple diastereomeric transition states must be considered in the computational treatment to accurately model the experimental KIE. nih.gov

The table below summarizes key findings from computational studies on the reaction mechanisms involving sulfoxides.

| Reaction Type | Computational Method | Key Findings |

| Sulfide Oxidation | DFT, IRC | Elucidation of transition state structures and reaction pathways for the oxidation of sulfides to sulfoxides. rsc.org |

| C-H Amidation | DFT | Identification of the rate-determining step (CMD) and prediction of enantioselectivity based on transition state energies. rsc.org |

| Swern Oxidation | DFT, KIE | Analysis of diastereomeric transition states to understand the syn-β-elimination mechanism. nih.gov |

| Reaction with Hypochlorites | DFT | Postulation of a mechanism involving the attack of the sulfur atom on the oxygen atom of hypochlorites via an SN2 type transition state. researchgate.net |

Calculation of Bond Dissociation Energies and Electronic Properties

Computational chemistry provides powerful tools for calculating the bond dissociation energies (BDEs) and electronic properties of molecules like this compound, offering insights into their reactivity and stability. nih.gov The accurate prediction of the S-O bond dissociation enthalpy in sulfoxides has been a significant computational challenge, primarily due to the need for high-exponent d functions in the basis sets for sulfur. nih.govresearchgate.net

Various computational methods, including B3LYP, CCSD, CCSD(T), M05-2X, and M06-2X, combined with different basis sets such as aug-cc-pV(n+d)Z and Pople-style basis sets, have been employed to estimate the S-O BDE of sulfoxides. nih.gov Studies have shown that using an isodesmic oxygen transfer reaction at the M06-2X/aug-cc-pV(T+d)Z level of theory can yield S-O BDE values for dialkyl sulfoxides that are within experimental error. nih.gov The BDE is a critical parameter as it reflects the strength of the S=O bond, which is more accurately described as a coordinate covalent bond with significant single bond character. tib.eu

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap provides information about the molecule's polarizability and its ability to participate in chemical reactions. nih.gov A smaller gap generally indicates higher reactivity. nih.gov These properties can be calculated using DFT methods, and the results can be used to predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.in

The molecular electrostatic potential (MESP) map is another valuable tool derived from computational chemistry. bhu.ac.in It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. bhu.ac.in For this compound, the oxygen atom of the sulfinyl group is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles or for hydrogen bonding.

The following table presents a summary of computationally determined properties for sulfoxide-related compounds.

| Property | Computational Method | Significance |

| S-O Bond Dissociation Enthalpy | M06-2X/aug-cc-pV(T+d)Z | Provides a measure of the S=O bond strength and stability of the sulfoxide. nih.gov |

| HOMO-LUMO Energies | DFT (e.g., B3LYP) | Determines the molecule's electronic reactivity, polarizability, and kinetic stability. nih.gov |

| Molecular Electrostatic Potential | DFT | Identifies electrophilic and nucleophilic sites on the molecule. bhu.ac.in |

| Dipole Moment | DFT | Quantifies the overall polarity of the molecule. bhu.ac.in |

Molecular Modeling for Ligand-Metal Interactions

Molecular modeling plays a crucial role in understanding and predicting the interactions between ligands like this compound and metal ions. nih.gov These computational techniques are particularly important in coordination chemistry and in the design of catalysts and functional materials. nih.govfrontiersin.org this compound can act as a ligand, coordinating to metal centers through its oxygen or, less commonly, its sulfur atom. nih.govresearchgate.net

The modeling of ligand-metal interactions often involves DFT calculations to determine the geometry, stability, and nature of the bonding in the resulting metal complexes. europa.eu For instance, in palladium(II) complexes, which are important catalysts in oxidation reactions, sulfoxides like DMSO (a structural analog of this compound) have been shown to coordinate to the metal center. nih.gov Computational studies can help elucidate the coordination mode (S-bound vs. O-bound) and the influence of other ligands and the solvent on the coordination chemistry. nih.gov

The interaction between a ligand and a metal can be analyzed using methods like the Extended Transition State method combined with Natural Orbitals of Chemical Valence theory. europa.eu These analyses provide detailed insights into the nature of the chemical bonds, distinguishing between electrostatic and covalent contributions. europa.eu The molecular orbitals involved in the ligand-to-metal donation and metal-to-ligand back-donation can also be visualized and their energies calculated. libretexts.org

In the context of materials science, molecular modeling has been used to study lanthanide complexes incorporating sulfoxide ligands. For example, the theoretical modeling of Eu(III) complexes with this compound has been used to predict their photophysical properties, such as luminescence quantum yields, by analyzing the intramolecular energy transfer from the ligand to the metal ion. frontiersin.org

The table below provides examples of how molecular modeling is applied to study ligand-metal interactions.

| Metal Complex System | Modeling Technique | Key Insights |

| Palladium(II)-Sulfoxide | DFT | Determination of coordination modes (S- vs. O-bound) and the effect of anionic ligands on coordination strength. nih.gov |

| Lanthanide-Sulfoxide | DFT, Semi-empirical methods | Prediction of photophysical properties and analysis of intramolecular energy transfer for luminescent materials. frontiersin.org |

| Bismuth/Actinium-Cyclen | Relativistic DFT, ETS-NOCV | Analysis of complex stability, bonding nature, and differences in interaction with different metal ions. europa.eu |

| General Metalloproteins | Statistical Analysis, Molecular Docking | Development of models for predicting metal coordination geometries in protein-ligand complexes. nih.gov |

Emerging Research Directions and Specialized Applications

Role in Advanced Organic Synthetic Intermediate Chemistry

Dibenzyl sulfoxide (B87167) serves as a crucial intermediate in advanced organic synthesis, valued for its role as a precursor and reagent in creating complex molecules. ontosight.aijchemrev.com The sulfoxide group is a key functional moiety that can undergo both reduction to dibenzyl sulfide (B99878) and oxidation to dibenzyl sulfone, making it a versatile tool in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai